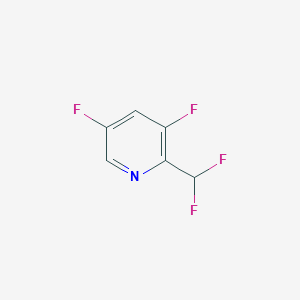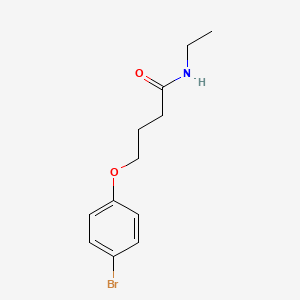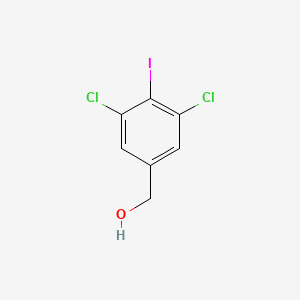
(3,5-Dichloro-4-iodophenyl)methanol
Übersicht
Beschreibung
“(3,5-Dichloro-4-iodophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2IO . It is used in various chemical reactions and has several properties that make it interesting for research .
Molecular Structure Analysis
The molecular structure of “(3,5-Dichloro-4-iodophenyl)methanol” consists of a phenyl ring with two chlorine atoms, one iodine atom, and a methanol group . The average mass of the molecule is 302.924 Da, and the monoisotopic mass is 301.876190 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Dichloro-4-iodophenyl)methanol” include its molecular formula, average mass, and monoisotopic mass . More specific properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Methanol as a Solubilizing Agent in Biomembrane Studies
Methanol is often used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. A study by Nguyen et al. (2019) using small angle neutron scattering revealed that methanol significantly impacts lipid dynamics in membranes, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Biotransformation of Fungal Metabolites
Verhagen et al. (1998) explored the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions. Their study revealed that this compound undergoes biotransformation, leading to the formation of various products, including bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen et al., 1998).
Methanolysis of Methylphosphonothioates
Dhar et al. (2011) investigated the kinetics of La3+-catalyzed methanolysis of a series of S-aryl methylphosphonothioates, which has implications for the decontamination of toxic byproducts of VX hydrolysis (Dhar et al., 2011).
Electrochemical and Aggregation Properties of Novel Compounds
Bıyıklıoğlu (2015) synthesized new compounds, including [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, and studied their electrochemical properties and aggregation behavior in different solvents (Bıyıklıoğlu, 2015).
Photodynamic Therapy Studies
Bonnett et al. (2001) conducted studies related to the development of m-THPC (FOSCAN®) for photodynamic therapy (PDT) of tumors, exploring its aggregation behavior and photochemical properties in different solvents including methanol (Bonnett et al., 2001).
Palladium Catalyzed C-H Halogenation
Sun et al. (2014) explored the palladium-catalyzed C-H halogenation reactions of (6-Amino-2-chloro-3-fluorophenyl)methanol, demonstrating the method's advantages over traditional approaches in terms of yield and selectivity (Sun et al., 2014).
Safety And Hazards
The safety and hazards associated with “(3,5-Dichloro-4-iodophenyl)methanol” are not explicitly mentioned in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.
Relevant Papers The most relevant paper retrieved is “Luminescence, Stability, and Proton Response of an Open‐Shell (3,5‐Dichloro‐4‐pyridyl)bis (2,4,6‐trichlorophenyl)methyl Radical” published in Angewandte Chemie International Edition . This paper discusses the synthesis, properties, and potential applications of a related compound, the PyBTM radical .
Eigenschaften
IUPAC Name |
(3,5-dichloro-4-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMBHANNFAZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-iodophenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

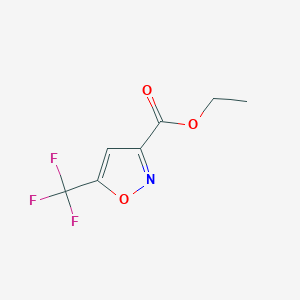
![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)
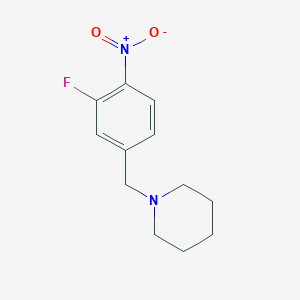
![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
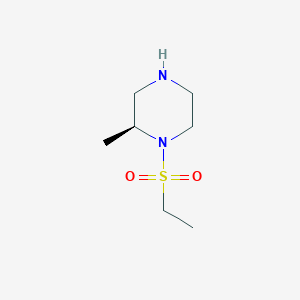
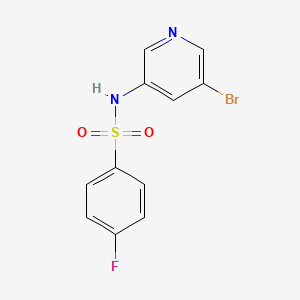
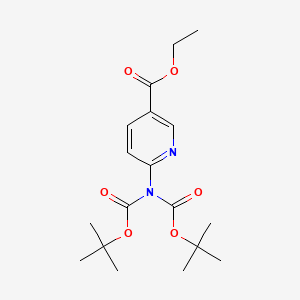
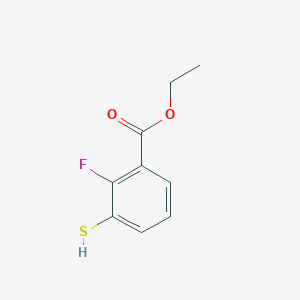
![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
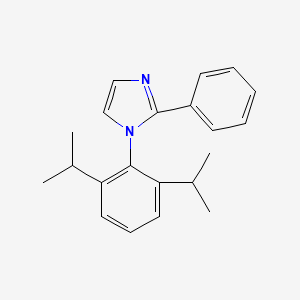

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)
